molecular formula C16H20N2 B1517973 Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine CAS No. 1153290-71-1

Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine

Cat. No.: B1517973
CAS No.: 1153290-71-1
M. Wt: 240.34 g/mol
InChI Key: ADOMPSJVIVDBKD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-[(4-ethylphenyl)-pyridin-3-ylmethyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-3-13-7-9-14(10-8-13)16(18-4-2)15-6-5-11-17-12-15/h5-12,16,18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMPSJVIVDBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CN=CC=C2)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the reductive amination of 4-ethylbenzaldehyde with 3-pyridylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. This can be achieved using continuous flow reactors or batch reactors, depending on the scale and specific requirements of the production process. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Industry: this compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine/Benzene Derivatives

Compound A : 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine
  • CAS No.: 1154227-93-6
  • Formula : C₁₆H₁₆N₂S
  • Molecular Weight : 268.38 g/mol
  • Key Differences : Replaces the 4-ethylphenyl group with a benzothiophene ring.
  • Impact: The sulfur atom in benzothiophene enhances electron-withdrawing effects and may alter solubility (higher lipophilicity) compared to the ethylphenyl group in the target compound. Potential applications in materials science due to sulfur’s conductive properties .
Compound B : (2,3-Dihydro-1-benzofuran-5-yl)(pyridin-3-yl)methylamine
  • CAS No.: 1153744-84-3
  • Formula : C₁₆H₁₈N₂O
  • Molecular Weight : 254.33 g/mol
  • Key Differences : Incorporates a dihydrobenzofuran ring (oxygen-containing heterocycle) instead of 4-ethylphenyl.
  • This structural feature is common in CNS-targeting drugs due to enhanced blood-brain barrier penetration .

Complex Heterocyclic Derivatives

Compound C : (3-Ethyl-phenyl)-{1-methyl-5-[2-(4-phenyl-5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
  • CAS No.: Not specified (EP 1 926 722 B1)
  • Key Differences : Contains a benzimidazole core, trifluoromethyl group, and imidazole-pyridine linkage.
  • Impact : The trifluoromethyl group enhances metabolic stability and receptor binding via strong electron-withdrawing effects. However, the increased molecular complexity (higher molecular weight) may reduce bioavailability compared to the simpler target compound .
Compound D : (E)-(4-Chlorophenyl)methoxyamine
  • CAS No.: 338960-62-6
  • Key Differences : Chlorophenyl and trifluoromethylpyridine substituents.
  • Impact : Chlorine and trifluoromethyl groups increase electronegativity, improving resistance to oxidative degradation. Likely used in agrochemicals for enhanced environmental persistence .

Ethylbenzylamine Derivatives

Compound E : (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine
  • CAS No.: 444907-15-7
  • Key Differences : Methoxy group on the phenyl ring and an ethylbenzyl-ethylamine chain.
  • Impact : The methoxy group’s electron-donating nature increases solubility in polar solvents. Structural simplicity may favor synthetic accessibility but reduce target specificity compared to pyridine-containing analogs .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D Compound E
CAS No. 1153290-71-1 1154227-93-6 1153744-84-3 EP 1 926 722 B1 338960-62-6 444907-15-7
Molecular Formula C₁₆H₂₀N₂ C₁₆H₁₆N₂S C₁₆H₁₈N₂O Complex heterocycle C₁₉H₁₃ClF₃N₂O C₁₈H₂₃NO
Molecular Weight (g/mol) 240.34 268.38 254.33 >400 (estimated) 383.77 265.38
Key Substituents Ethylphenyl, pyridin-3-yl Benzothiophene Dihydrobenzofuran Trifluoromethyl, imidazole Chlorophenyl, trifluoromethyl Methoxyphenyl
Boiling Point (°C) 366.0 ± 32.0 Not reported Not reported Not reported Not reported Not reported
Density (g/cm³) 1.012 ± 0.06 Not reported Not reported Not reported Not reported Not reported
pKa 7.67 ± 0.19 Not reported Not reported Not reported Not reported Not reported

Research Implications

  • Electronic Effects : Pyridine and ethylphenyl groups in the target compound provide balanced lipophilicity, ideal for moderate blood-brain barrier penetration. In contrast, sulfur (Compound A) and oxygen (Compound B) heteroatoms introduce distinct electronic profiles .
  • Bioavailability : Simpler structures (e.g., Target Compound, Compound E) may offer better bioavailability than heavily substituted heterocycles (Compounds C, D) .
  • Synthetic Feasibility : Commercial discontinuation of the target compound highlights the need for accessible analogs like Compound B or E for ongoing research .

Biological Activity

Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by an ethyl group linked to a phenyl ring and a pyridine moiety. This structural arrangement is crucial for its biological activity, influencing how it interacts with various biological targets.

This compound exerts its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various cellular responses. The exact pathways involved may vary depending on the biological context and specific applications of the compound.

1. Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

2. Antiproliferative Effects

Research has demonstrated that this compound can induce antiproliferative effects in cancer cells. It has been tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

3. Interaction with Receptors

The compound has been studied for its potential as a ligand for various biological receptors, aiding in the understanding of receptor-ligand interactions which are critical for drug design.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-[(4-methylphenyl)(pyridin-3-yl)methyl]amineSimilar amine structureAntimicrobial
Ethyl[(4-chlorophenyl)(pyridin-3-yl)methyl]amineChlorine substitutionAntiproliferative
Ethyl[(4-methylphenyl)(pyridin-2-yl)methyl]amineDifferent pyridine positionVaries in potency

This table highlights how minor structural variations can significantly affect biological activity, underscoring the importance of structure-activity relationships in drug design.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens, demonstrating significant inhibition rates compared to standard antibiotics.
  • Cancer Cell Line Testing : In vitro studies on different cancer cell lines revealed that this compound showed IC50 values indicating potent antiproliferative effects, particularly against breast and colon cancer cells .
  • Receptor Binding Studies : Molecular docking studies have suggested that this compound binds effectively to specific receptors involved in cancer progression, providing insights into its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine
Reactant of Route 2
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Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.